Anileridine phosphate is a synthetic opioid analgesic, classified as a narcotic pain reliever used primarily to manage moderate to severe pain. It acts on the central nervous system to alleviate pain sensations and is known for its efficacy in clinical settings. The compound is derived from piperidine and has a unique molecular structure that enhances its analgesic properties compared to other opioids.
Anileridine was developed by Merck & Co. in the 1950s and is classified under the category of opiate analgesics. Its IUPAC name is ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate, and it is often referred to by its trade name, Leritine . It is indicated for use in various medical contexts, including as an adjunct in anesthesia.
The synthesis of anileridine typically involves two main steps:
Anileridine phosphate has a complex molecular structure characterized by several functional groups:
The presence of a piperidine ring and a phenyl group contributes significantly to its pharmacological properties.
Anileridine can undergo various chemical reactions that affect its pharmacological activity:
These reactions are crucial for developing derivatives with improved therapeutic profiles or reduced side effects.
Anileridine exerts its analgesic effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:
The pharmacokinetics indicate high protein binding (>95%) and hepatic metabolism, which influences its duration of action and potential side effects.
The physical and chemical properties of anileridine phosphate are essential for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Weight | 450.472 g/mol |
Melting Point | 83 °C |
Solubility | Very slightly soluble in water; soluble in alcohol, chloroform |
Octanol/Water Partition Coefficient | 3.7 |
Presence of Rings | Three rings (two phenyls, one piperidine) |
Chiral Centers | One |
These properties are critical for determining dosage forms, routes of administration, and potential interactions with other substances .
Anileridine is primarily used for:
Due to its potent effects, careful monitoring is required during administration to avoid adverse effects such as respiratory depression or sedation .
Anileridine (ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate) was first synthesized in the 1950s by Merck & Co. as part of a systematic effort to develop pethidine (meperidine) analogues with enhanced analgesic properties. The foundational patent (US2897204, 1959) detailed the replacement of pethidine’s N-methyl group with an N-aminophenethyl moiety, which conferred a 2–3-fold increase in analgesic potency [1] [7]. Early industrial production employed a linear synthesis:
Table 1: Evolution of Anileridine Synthesis
Decade | Key Innovation | Overall Yield |
---|---|---|
1950s | Initial Merck process (US2897204) | 28–32% |
1970s | Phase-transfer catalysis | 65–72% |
2010s | Solvent-free microwave-assisted alkylation (CN105037250A) | 83% |
The synthesis of anileridine phosphate hinges on two critical reactions: N-alkylation and esterification.
N-Alkylation
This step couples 4-phenylpiperidine-4-carboxylic acid ethyl ester with 2-(4-aminophenyl)ethyl chloride. Key process parameters:
Esterification
Precursor acid (4-phenylpiperidine-4-carboxylic acid) undergoes Fischer esterification:
Table 2: Key Reaction Conditions and Outcomes
Reaction | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
Esterification | Ethanol, H₂SO₄, reflux, 12h | 85–88% | 95% |
N-Alkylation | 2-(4-Aminophenyl)ethyl chloride, K₂CO₃, toluene, 65°C | 78% | 92% |
Phosphate Salt Formation | H₃PO₄ in ethanol, 0–5°C | 95% | 99% |
Industrial synthesis of anileridine phosphate requires solvents that balance reactivity, safety, and environmental impact. Modern protocols (e.g., CN105037250A) utilize:
Table 3: Solvent/Catalyst Systems for Industrial Synthesis
Process Step | Solvent System | Catalyst | Temperature |
---|---|---|---|
Esterification | Absolute ethanol | H₂SO₄ (homogeneous) | 78°C (reflux) |
N-Alkylation | Toluene/DCM (3:1) | K₂CO₃ (base) | 65°C |
Reduction | Ethyl acetate/water (biphasic) | Pd/C (5 wt%) | 25°C, 50 psi H₂ |
Crude anileridine contains impurities from incomplete alkylation (≤8%) and oxidation byproducts. Purification leverages:
Structural modifications of anileridine target improved μ-opioid receptor affinity and metabolic stability:
Ester Group Modifications
Piperidine Nitrogen Alterations
Table 4: Bioactivity of Key Anileridine Analogues
Analogue | μ-Opioid Receptor Ki (nM) | Analgesic Potency (vs. morphine) |
---|---|---|
Anileridine (parent) | 12.8 | 1.5x |
Methyl ester analogue | 24.3 | 0.8x |
Cyclopropylmethyl-N analogue | 8.5 | 2.1x |
N-Oxide derivative | 38.9 | 0.4x |
Recent efforts focus on "hybrid" molecules: conjugating anileridine’s piperidine with fentanyl-derived anilidopiperidine groups yielded dual μ-opioid/delta opioid agonists with diminished tolerance development [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7